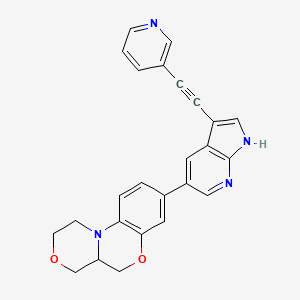
SARS-CoV-2-IN-81
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SARS-CoV-2-IN-81 is a novel compound identified as a potential inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the virus responsible for the COVID-19 pandemic. This compound has garnered significant attention due to its promising antiviral properties, particularly its ability to inhibit the replication of the virus by targeting specific viral proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-81 involves a multi-step process that includes the preparation of key intermediates followed by their coupling under specific reaction conditions. The synthetic route typically begins with the preparation of a core scaffold, which is then functionalized through a series of chemical reactions such as alkylation, acylation, and cyclization. The final step involves the purification of the compound using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound is optimized to enhance yield and reduce production costs. This involves the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of automated systems for purification and quality control ensures consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
SARS-CoV-2-IN-81 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in the synthesis and reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon, platinum oxide
Solvents: Dimethyl sulfoxide, acetonitrile, methanol
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.
Scientific Research Applications
SARS-CoV-2-IN-81 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential to inhibit viral replication and its effects on cellular pathways.
Medicine: Explored as a potential therapeutic agent for treating COVID-19 and other viral infections.
Industry: Utilized in the development of antiviral coatings and materials for personal protective equipment.
Mechanism of Action
The mechanism of action of SARS-CoV-2-IN-81 involves its interaction with specific viral proteins, leading to the inhibition of viral replication. The compound targets the main protease (Mpro) of SARS-CoV-2, which is essential for the processing of viral polyproteins. By inhibiting this protease, this compound prevents the maturation of viral proteins, thereby blocking the replication cycle of the virus.
Comparison with Similar Compounds
Similar Compounds
Remdesivir: An antiviral drug that targets the RNA-dependent RNA polymerase of SARS-CoV-2.
Favipiravir: Another antiviral that inhibits viral RNA polymerase.
Lopinavir/Ritonavir: Protease inhibitors used in combination to target viral proteases.
Uniqueness
SARS-CoV-2-IN-81 is unique in its specific targeting of the main protease (Mpro) of SARS-CoV-2, which distinguishes it from other antiviral compounds that target different viral proteins or enzymes. This specificity may result in fewer off-target effects and a more favorable safety profile.
Properties
Molecular Formula |
C25H20N4O2 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
8-[3-(2-pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-2,4,4a,5-tetrahydro-1H-[1,4]oxazino[3,4-c][1,4]benzoxazine |
InChI |
InChI=1S/C25H20N4O2/c1-2-17(12-26-7-1)3-4-19-13-27-25-22(19)10-20(14-28-25)18-5-6-23-24(11-18)31-16-21-15-30-9-8-29(21)23/h1-2,5-7,10-14,21H,8-9,15-16H2,(H,27,28) |
InChI Key |
NOWSGADXGCSQOM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2N1C3=C(C=C(C=C3)C4=CC5=C(NC=C5C#CC6=CN=CC=C6)N=C4)OC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


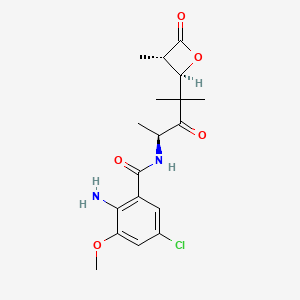
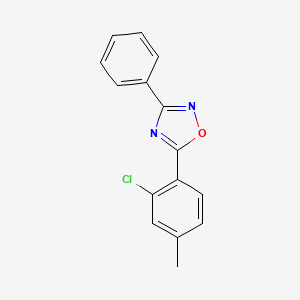
![fac-[Re(CO)3(L3)(H2O)][NO3]](/img/structure/B12375279.png)
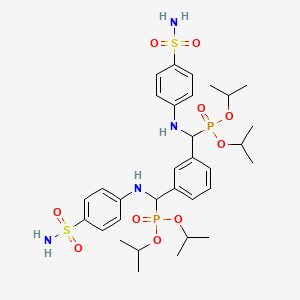
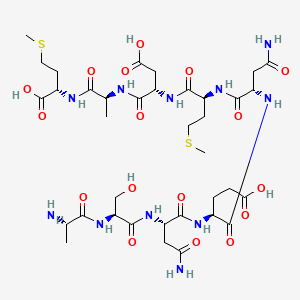
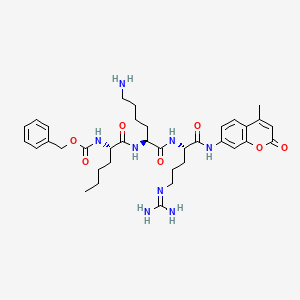

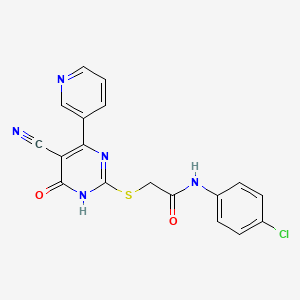
![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-7-phenylhept-6-ynamide](/img/structure/B12375322.png)
![2-azido-N-[(2R,4R,5R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12375325.png)
![2-[4-[(4S,5R)-2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethylimidazole-1-carbonyl]piperazin-1-yl]acetic acid](/img/structure/B12375333.png)

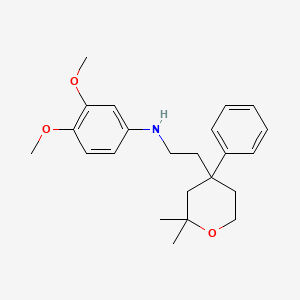
![(E)-N-[(3-hydroxy-4-methoxyphenyl)methyl]-N,3-bis(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B12375358.png)
